4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Descripción
Propiedades
IUPAC Name |
4-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-15-22(11-12-23(18)28)34-14-13-30-25-6-4-3-5-24(25)29-27(30)19-16-26(32)31(17-19)20-7-9-21(33-2)10-8-20/h3-12,15,19H,13-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGNIJVRBTYJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Nucleophilic Substitution:
Cyclization: Formation of the pyrrolidinone ring via cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1: Known for its potent binding inhibition activity against corticotropin-releasing factor 1 (CRF1) receptor.
(4-chloro-2-methylphenoxy)acetate: Used in the synthesis of herbicidal ionic liquids.
Uniqueness
4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Actividad Biológica
The compound 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups, including:
- Benzodiazole moiety : Known for its pharmacological properties.
- Pyrrolidinone ring : Associated with various biological activities.
- Chloro and methoxy substituents : These groups may influence the compound's interaction with biological targets.
Molecular Formula
The molecular formula is , indicating the presence of multiple heteroatoms that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance, derivatives of benzodiazole have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Benzodiazole derivative | MCF-7 (breast) | 27.3 |
| Benzodiazole derivative | HCT-116 (colon) | 6.2 |
These findings suggest that the structural components of the compound may enhance its efficacy as an anticancer agent, possibly through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties. In vitro studies indicate that they exhibit significant antibacterial activity against a range of pathogens, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of enzyme activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Interaction with DNA : Some derivatives have demonstrated the ability to intercalate with DNA, leading to disruption of replication processes.
Study 1: Cytotoxicity Evaluation
A study conducted on a series of benzodiazole derivatives, including our compound, evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications in substituents significantly affected their potency. The compound demonstrated promising results against MCF-7 and HCT-116 cell lines, supporting further investigation into its mechanism of action .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of chloro and methoxy groups enhanced antimicrobial activity compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For the benzodiazol-pyrrolidinone core, a Pd-catalyzed Buchwald-Hartwig amination (e.g., using XPhos as a ligand) is effective for introducing the 4-methoxyphenyl group. Solvent choice (e.g., toluene or DMF) and temperature control (80–110°C) are critical to minimize side products . Purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) followed by recrystallization in ethanol improves purity (>95%) .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic protons (δ 6.8–7.5 ppm for benzodiazole and methoxyphenyl groups) and the pyrrolidin-2-one carbonyl (δ ~175 ppm in 13C NMR). Compare with analogs in Acta Crystallographica reports .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. PubChem-derived computational data (InChIKey, molecular formula) aids validation .
- X-ray Crystallography : Resolve stereochemistry using single-crystal data (if available), as demonstrated for structurally related pyrrolidinone derivatives .
Advanced Research Questions
Q. How can thermal stability and degradation pathways be systematically evaluated?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen (10°C/min) to identify decomposition onset (>200°C suggests moderate stability).
- Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic degradation peaks. Reference thermal studies on similar benzodiazole-pyrrolidinone hybrids .
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 60°C for 24h. Analyze degradation products via LC-MS to identify labile groups (e.g., ester or ether linkages) .
Q. How do structural modifications (e.g., substituents on the benzodiazole ring) influence bioactivity?
- Methodological Answer :
- Synthetic Analog Libraries : Replace the 4-chloro-3-methylphenoxy group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups. Use parallel synthesis to generate 10–20 analogs .
- Structure-Activity Relationship (SAR) : Test analogs in target-specific assays (e.g., kinase inhibition). Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-deficient groups may enhance binding to hydrophobic pockets .
Q. How should discrepancies in reported solubility or spectroscopic data be resolved?
- Methodological Answer :
- Standardized Solubility Protocols : Use the shake-flask method in PBS (pH 7.4) and DMSO. Compare with PubChem solubility predictions .
- Interlaboratory Validation : Share samples with collaborators to replicate NMR/HRMS under identical conditions (e.g., 500 MHz instrument, CDCl3 solvent). Discrepancies in carbonyl peaks may arise from tautomerism; DFT calculations (e.g., Gaussian) can model preferred conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
